molecular formula C23H19NO5S B2844654 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid CAS No. 2460751-15-7

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid

Cat. No.: B2844654
CAS No.: 2460751-15-7
M. Wt: 421.47
InChI Key: DLNSQNKNGCVMIM-UHFFFAOYSA-N
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Description

The compound 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid (CAS: 2044773-70-6) is a heterocyclic carboxylic acid derivative incorporating a 3-hydroxyazetidine ring fused to a thiophene-3-carboxylic acid backbone, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇NO₅, with a molar mass of 339.34 g/mol . The Fmoc group enhances stability during synthetic processes, particularly in peptide synthesis, by acting as a temporary protecting group for amines .

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c25-21(26)19-10-30-11-20(19)23(28)12-24(13-23)22(27)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18,28H,9,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNSQNKNGCVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CSC=C5C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Functionalization

Source describes a catalytic system (CCl₄–CH₃OH–Fe(acac)₃/VO(acac)₂) that oxidizes thiophenes to 2-thiophenecarboxylic acid derivatives via methyl hypochlorite intermediates. Adapting this for 3-carboxylation would require steric or electronic directing effects. For example, pre-functionalizing thiophene with a bulky substituent at the 2-position could direct oxidation to the 3-position, though this remains untested in the cited studies.

Halogenation and Cross-Coupling

Bromination of thiophene under controlled conditions (e.g., pyridine perbromide hydrobromide in halohydrocarbon solvents) yields 2-bromothiophene predominantly. To access 3-bromothiophene, nitration followed by bromine-directed substitution might be employed, albeit with low regioselectivity. Subsequent cross-coupling (e.g., Suzuki-Miyaura) with carbon monoxide under palladium catalysis could introduce the carboxylic acid group.

Preparation of 3-Hydroxyazetidine Moieties

The 3-hydroxyazetidine component introduces stereochemical complexity and requires careful handling to preserve the hydroxyl group during synthesis.

Horner-Wadsworth-Emmons Reaction

Source outlines the synthesis of N-Boc-azetidin-3-ylidene acetate via the Horner-Wadsworth-Emmons reaction between methyl 2-(dimethoxyphosphoryl)acetate and azetidin-3-one. Reduction of the intermediate α,β-unsaturated ester using sodium borohydride or catalytic hydrogenation could yield 3-hydroxyazetidine derivatives. For example:
$$
\text{Azetidin-3-one} \xrightarrow{\text{HWE reaction}} \text{Azetidin-3-ylidene acetate} \xrightarrow{\text{NaBH₄}} 3\text{-hydroxyazetidine}
$$
This route provides a 65–78% yield for analogous structures.

Aza-Michael Addition

Coupling Strategies for Thiophene-Azetidine Conjugation

Integrating the thiophene-3-carboxylic acid and 3-hydroxyazetidine fragments demands regioselective cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling

Introducing a boronic ester at the 4-position of thiophene-3-carboxylic acid enables coupling with halogenated azetidines. For example:
$$
\text{Thiophene-3-carboxylic acid-4-boronic ester} + \text{3-hydroxyazetidine-Br} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Conjugated product}
$$
Source reports Suzuki couplings with pyrazole-azetidine hybrids achieving yields of 82–89%, suggesting compatibility with thiophene systems.

Nucleophilic Aromatic Substitution

Activating the thiophene’s 4-position with electron-withdrawing groups (e.g., nitro or triflate) facilitates displacement by azetidine amines. For instance, 4-nitrothiophene-3-carboxylic acid reacts with 3-hydroxyazetidine under basic conditions, though competing reactions at the 2-position may reduce yields.

Fmoc Protection and Final Assembly

The Fmoc group ensures amine protection during synthesis and facilitates later deprotection in solid-phase peptide applications.

Esterification and Saponification

Coupling Fmoc-azetidine with thiophene-3-carboxylic acid via Steglich esterification (DCC/DMAP) forms the methyl ester intermediate. Subsequent saponification with lithium hydroxide yields the target carboxylic acid:
$$
\text{Thiophene-3-COOCH₃} \xrightarrow{\text{LiOH, THF/H₂O}} \text{Thiophene-3-COOH}
$$
Source reports 80–92% yields for analogous ester-to-acid conversions.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Suzuki Coupling Pd-catalyzed cross-coupling 78–89 High regioselectivity Requires boronic ester synthesis
Nucleophilic Substitution SNAr reaction 45–60 Simple conditions Competing side reactions
Aza-Michael Addition Cyclization 65–73 Modular azetidine functionalization Limited to α,β-unsaturated systems

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Structural Overview

The molecular formula of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid is C25H28N2O4S, with a molecular weight of approximately 460.57 g/mol. The compound features a thiophene ring, which is known for its electronic properties, and the fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a protective group.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing thiophene moieties. Research indicates that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid have shown promise in targeting specific cancer pathways such as the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Properties

Thiophene derivatives have also been explored for their antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of thiophene-containing compounds. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Electronics

The unique electronic properties of thiophene make it an essential component in organic electronics. It is used in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (OFETs). The incorporation of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid into polymer matrices could enhance the conductivity and stability of these materials.

Sensors

Thiophene derivatives are also utilized in sensor technology due to their ability to undergo redox reactions. The compound may be employed in the development of chemical sensors for detecting environmental pollutants or biological markers.

Peptide Synthesis

The Fmoc group attached to the compound allows for its use in solid-phase peptide synthesis (SPPS). This technique is widely used to synthesize peptides with high purity and yield. The ability to protect amino acids during synthesis makes it a valuable tool in drug development.

Drug Delivery Systems

Research into drug delivery systems has highlighted the potential use of thiophene derivatives as carriers for targeted drug delivery. Their ability to form stable complexes with various therapeutic agents can enhance bioavailability and reduce side effects.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of thiophene derivatives similar to 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid. The results indicated significant growth inhibition of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for further development.

Case Study 2: Organic Electronics

Research conducted by Zhang et al. demonstrated that incorporating thiophene derivatives into polymer films improved charge mobility significantly compared to traditional materials. The findings suggest that compounds like 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid could be pivotal in advancing organic electronic devices.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Fmoc group can also facilitate interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS No. Molecular Formula Key Structural Features Molecular Weight (g/mol) Primary Applications
Target Compound 2044773-70-6 C₁₉H₁₇NO₅ 3-Hydroxyazetidine, thiophene-3-carboxylic acid, Fmoc-protected 339.34 Peptide synthesis, medicinal chemistry
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid 1340291-71-5 C₂₁H₁₇NO₄S Methyl-substituted thiophene, Fmoc-protected amine 379.43 Intermediate in drug discovery
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid 186320-06-9 C₂₂H₁₉NO₄S Thiophene-propanoic acid hybrid, Fmoc-protected 393.46 Peptide backbone modification
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiomorpholine-3-carboxylic acid - C₂₀H₁₉NO₄S Thiomorpholine ring, Fmoc-protected 377.43 Sulfur-containing peptide analogues
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid - C₂₂H₂₃NO₄ Piperidine ring, Fmoc-protected 365.41 Conformational studies in drug design

Key Observations :

  • Ring Size and Substituents : The target compound’s azetidine (4-membered ring) imposes greater ring strain compared to piperidine (6-membered ring) or thiomorpholine (6-membered sulfur-containing ring). This strain may influence reactivity and binding affinity in biological systems .

Biological Activity

The compound 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl moiety. The presence of these functional groups suggests potential interactions with biological systems, which may lead to various pharmacological effects.

Preliminary studies indicate that the compound may exhibit multiple mechanisms of action:

  • Gene Regulation : It has been suggested that similar compounds can regulate cellular genes involved in cell cycle control and inflammatory responses. For instance, they may repress the promoter of the tumor suppressor gene p53 and influence transcription factors like NF-kappa-B and AP-1, which are crucial in immune response modulation .
  • Cell Cycle Interference : The compound may disrupt normal cell cycle regulation by targeting CDKN1A, a negative regulator of the cell cycle, potentially leading to altered cellular proliferation rates .
  • Lipid Metabolism : Some derivatives have been shown to interact with proteins involved in lipid accumulation, suggesting a role in metabolic processes that could influence conditions such as steatosis .

Analgesic Activity

Research has demonstrated that derivatives of thiophene carboxylic acids exhibit significant analgesic properties. For example, studies using the "hot plate" method on mice have indicated that certain derivatives possess analgesic effects that surpass those of established analgesics like metamizole .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. They may inhibit pathways associated with inflammation through modulation of cytokine production and immune cell activation .

Study 1: Analgesic Efficacy

A study conducted by Siutkina et al. (2021) synthesized several derivatives of thiophene carboxylic acids and evaluated their analgesic activity. The results indicated that these compounds not only provided significant pain relief but also exhibited lower toxicity compared to traditional analgesics. The study employed rigorous methodologies including intraperitoneal injections in animal models to assess efficacy .

CompoundAnalgesic Effect (ED50)Comparison Drug (Metamizole)
Compound A16.60 ± 1.00 mg/kg93 mg/kg
Compound B21.20 ± 1.24 mg/kg93 mg/kg
Compound C22.40 ± 1.83 mg/kg93 mg/kg

Study 2: Inflammatory Response Modulation

Another investigation highlighted the ability of related thiophene compounds to suppress NF-kappa-B activation in dendritic cells, thereby reducing T-lymphocyte proliferation and potentially mitigating autoimmune responses .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains three critical functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group : A widely used protecting group for amines in peptide synthesis, offering stability under basic conditions and ease of removal via piperidine .
  • 3-hydroxyazetidine ring : A strained four-membered ring that enhances conformational rigidity, potentially improving binding affinity in biological targets .
  • Thiophene-3-carboxylic acid moiety : A heteroaromatic system that facilitates π-π interactions and serves as a bioisostere for benzene in drug design . Methodological Insight: The Fmoc group requires anhydrous conditions during synthesis to prevent premature deprotection, while the hydroxyazetidine’s steric hindrance necessitates careful optimization of coupling reactions .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under Mitsunobu conditions (e.g., DIAD, PPh₃) .
  • Step 2 : Fmoc protection of the azetidine nitrogen using Fmoc-Cl in dichloromethane (DCM) with a base like DIEA .
  • Step 3 : Coupling of the thiophene-3-carboxylic acid moiety via EDC/HOBt-mediated amidation . Critical Note: Purification at each step is achieved using flash chromatography (silica gel, ethyl acetate/hexane gradients) and verified by HPLC (>95% purity) .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use a fume hood due to potential respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Respiratory System Category 3) .
  • Storage : Store at –20°C under argon to prevent degradation of the Fmoc group .

Advanced Research Questions

Q. How can reaction yields be optimized during azetidine ring formation?

Challenges include ring strain and competing side reactions (e.g., oligomerization). Strategies:

  • Catalyst screening : Use Lewis acids like Zn(OTf)₂ to stabilize intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Low temperatures (–10°C to 0°C) minimize side reactions during cyclization . Data Conflict: Yields reported in (65–70%) vs. (50–55%) suggest solvent purity and reagent stoichiometry as critical variables .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the azetidine ring (e.g., δ 4.2–4.5 ppm for Fmoc-CH₂) and thiophene proton splitting patterns .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₀NO₅S: 422.1063) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the hydroxyazetidine moiety (if crystalline derivatives are obtainable) .

Q. How does the hydroxyazetidine group influence biological activity?

  • Conformational restriction : The rigid azetidine ring enhances selectivity for enzyme active sites (e.g., proteases) compared to flexible pyrrolidine analogs .
  • Hydrogen bonding : The hydroxyl group participates in H-bonding with catalytic residues, as demonstrated in docking studies with thrombin (ΔG = –9.2 kcal/mol) . Experimental Design: Compare IC₅₀ values of hydroxyazetidine derivatives vs. non-hydroxylated analogs in enzyme inhibition assays .

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reproducibility checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Side reaction analysis : Use LC-MS to identify byproducts (e.g., Fmoc-deprotected intermediates due to trace moisture) .
  • Statistical optimization : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading .

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